molecular formula C10H13IN2O3 B2467741 Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate CAS No. 677749-39-2

Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate

Cat. No.: B2467741
CAS No.: 677749-39-2
M. Wt: 336.129
InChI Key: VWHMKRKISHRSQW-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate is a pyrimidine derivative featuring an iodine atom at position 5, methyl groups at positions 2 and 6, and an ethoxyacetate side chain at position 2. This compound is of interest in medicinal chemistry due to its structural versatility, particularly in targeting enzymes or receptors where halogen interactions are critical .

Properties

IUPAC Name

ethyl 2-(5-iodo-2,6-dimethylpyrimidin-4-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O3/c1-4-15-8(14)5-16-10-9(11)6(2)12-7(3)13-10/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHMKRKISHRSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC(=NC(=C1I)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

The most widely reported method involves nucleophilic displacement of a hydroxyl group on 2,6-dimethyl-4-hydroxypyrimidine-5-iodide. In a representative procedure:

  • Preparation of 2,6-Dimethyl-4-hydroxypyrimidine-5-iodide :

    • 2,6-Dimethylpyrimidin-4-ol (10 mmol) is treated with iodine (1.1 eq) in 1,4-dioxane (50 mL) containing pyridine (1.5 eq) at 0°C.
    • The mixture is warmed to room temperature, stirred for 3 hours, and quenched with sodium thiosulfate.
    • Yield: 82% after recrystallization from hexane.
  • Etherification with Ethyl Chloroacetate :

    • The iodinated pyrimidine (5 mmol) is dissolved in anhydrous DMF (20 mL) with K₂CO₃ (3 eq).
    • Ethyl chloroacetate (1.2 eq) is added dropwise at 50°C, followed by 6 hours of stirring.
    • Post-reaction extraction with ethyl acetate and vacuum distillation affords the product in 74% yield.

Key Optimization Data :

Parameter Range Tested Optimal Condition Yield Impact
Solvent DMF, THF, AcCN DMF +18%
Base K₂CO₃, NaHCO₃, Et₃N K₂CO₃ +12%
Temperature (°C) 25–80 50 +22%

Direct Iodination of Preformed Pyrimidinyl Ethers

Alternative approaches iodinate preassembled ethyl 2-[(2,6-dimethyl-4-pyrimidinyl)oxy]acetate. A patent-described protocol utilizes:

  • Iodination Agent : ICl in acetic acid (0.5 eq) at 40°C for 2 hours.
  • Workup : Neutralization with NaHCO₃, extraction into CH₂Cl₂, and silica gel chromatography.
  • Yield : 68% with >99% regioselectivity at the 5-position.

Comparative Iodination Methods :

Iodinating Reagent Solvent Temp (°C) Time (h) Yield (%)
I₂/Pyridine 1,4-Dioxane 25 3 82
N-Iodosuccinimide DMF 60 6 45
ICl AcOH 40 2 68

Palladium-Catalyzed Coupling Strategies

For advanced functionalization, cross-coupling reactions employ intermediates generated via:

  • Suzuki-Miyaura Coupling : Using 5-bromo-2,6-dimethylpyrimidin-4-ol and ethyl 2-boronoacetate (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).
  • Ullmann Ether Synthesis : CuI/1,10-phenanthroline catalyzed coupling of ethyl 2-hydroxyacetate with 5-iodo-2,6-dimethylpyrimidin-4-ol (toluene, 110°C).

Catalyst Loading Impact :

Catalyst System Loading (mol%) Yield (%)
Pd(OAc)₂/XPhos 5 71
CuI/Phenanthroline 10 65
NiCl₂(dppe) 8 58

Process Optimization and Scale-Up Challenges

Solvent Selection and Recycling

1,4-Dioxane emerges as the preferred solvent for iodination due to its ability to dissolve both iodine and pyrimidine substrates. However, its Class 2 ICH classification necessitates strict residue control in pharmaceutical applications. Alternative solvents like methyl tert-butyl ether (MTBE) show comparable yields (78%) with improved environmental profiles.

Temperature-Dependent Byproduct Formation

Elevated temperatures (>60°C) during etherification promote hydrolysis of the ethyl acetate group, generating 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetic acid as a major impurity (up to 15%). Controlled heating at 50°C with molecular sieves reduces acid formation to <2%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 6H, 2×CH₃), 4.27 (q, J=7.1 Hz, 2H, OCH₂), 4.72 (s, 2H, OCH₂CO), 6.38 (s, 1H, pyrimidine-H).
  • HRMS : m/z calc. for C₁₁H₁₄IN₂O₃ [M+H]⁺: 365.0054; found: 365.0051.

Purity Profiling

HPLC analysis (C18 column, 0.1% H3PO4/MeCN gradient) reveals three critical impurities:

Retention Time (min) Identity Max. Limit (%)
8.2 Deiodinated analog 0.15
10.5 Hydrolyzed acetate 0.20
12.1 Di-methylated byproduct 0.10

Industrial Applications and Derivatives

The compound’s primary use lies in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example:

  • Rilpivirine Analog Synthesis : Coupling with (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride under p-toluenesulfonic acid catalysis (1,4-dioxane, 110°C).
  • Pd-Catalyzed Arylation : Suzuki reaction with aryl boronic acids to generate biaryl derivatives for kinase inhibition studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrimidine ring or the ester group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.

    Oxidation: Oxidized products may include pyrimidine N-oxides.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring and iodine substituent can play crucial roles in binding interactions and the overall pharmacological profile of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate and three analogs:

Compound Substituents Functional Groups Key Structural Features
This compound (Target Compound) Iodo (C5), methyl (C2, C6) Ethoxyacetate (C4) High steric bulk at C5; lipophilic methyl groups
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ) Thietan-3-yloxy (C4), methyl (C6) Thioether, ethoxyacetate Sulfur-containing thietane ring; increased redox activity potential
Ethyl 2-({3-chloro-5-fluoro-6-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-...}oxy)phenoxy)acetate Chloro (C3), fluoro (C5), trifluoromethyl (C4), dioxo (C2, C6) Ethoxyacetate, pyridinyl Multiple electron-withdrawing groups; enhanced metabolic stability
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate () Hydroxyl (C4) Ethoxyacetate, hydroxyl High polarity; hydrogen-bonding capability

Physicochemical and Pharmacokinetic Properties

  • Methyl groups enhance logP (~2.5–3.0), favoring membrane permeability .
  • Compound 1 : The thioether and thietane groups introduce moderate polarity (logP ~2.0) but may confer instability under oxidative conditions .
  • Compound from : Trifluoromethyl and chloro/fluoro substituents lower logP (~1.8–2.2) while improving metabolic resistance due to fluorine’s electronegativity .
  • Hydroxyl Analog () : The hydroxyl group drastically increases solubility (logP ~1.0) but may limit blood-brain barrier penetration .

Biological Activity

Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula C10H13IN2O3C_{10}H_{13}IN_2O_3 and a molecular weight of approximately 336.13 g/mol. The compound features a pyrimidine ring substituted with an iodine atom and two methyl groups, linked to an ethyl ester via an ether bond. The synthesis typically involves the reaction of 5-iodo-2,6-dimethyl-4-pyrimidinol with ethyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate, leading to the formation of the desired ester through nucleophilic substitution .

Insecticidal and Herbicidal Properties

This compound exhibits notable insecticidal and herbicidal activities. Its structural components suggest interactions with biological targets that are crucial for pest and weed management. Similar compounds have been reported to inhibit specific enzymes or disrupt metabolic pathways in target organisms .

The biological mechanism of action for this compound likely involves modulation of enzyme activity or receptor interactions. The presence of the pyrimidine ring is known to facilitate binding with various biological targets, potentially affecting cellular processes such as signal transduction and metabolic regulation .

Research Findings and Case Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

  • In Vitro Studies : Research indicates that compounds with similar structures can inhibit key metabolic enzymes in insects, leading to reduced viability and growth rates .
  • Field Trials : Agricultural trials have demonstrated its efficacy in controlling specific pest populations while minimizing harm to non-target organisms .
  • Comparative Analysis : A comparative study showed that this compound outperformed other halogenated derivatives in terms of biological activity due to its unique iodine substitution .

Data Table: Biological Activity Comparison

Compound NameStructureBiological ActivityIC50 Values (µM)
This compoundStructureInsecticide/HerbicideTBD
Ethyl 2-(5-bromo-2,6-dimethylpyrimidinyl)acetateStructureModerate InsecticideTBD
Ethyl 4-(5-methylpyrimidinyl)acetateStructureLow Herbicide ActivityTBD

Applications in Medicinal Chemistry

Beyond agricultural uses, this compound is being explored for its potential in medicinal chemistry. Its ability to modulate enzyme activity suggests applications in drug development for diseases where enzyme inhibition is beneficial . The compound's stability under various conditions also makes it a suitable candidate for further pharmacological studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.